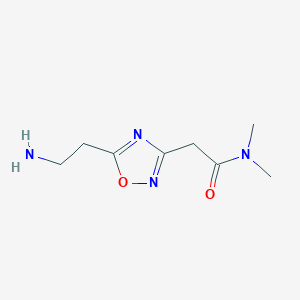

2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide

Description

This compound, characterized by a 1,2,4-oxadiazole core substituted with a 2-aminoethyl group at position 5 and an N,N-dimethylacetamide moiety at position 3, is a synthetic small molecule of interest in medicinal chemistry. Its structure combines a heterocyclic oxadiazole ring—known for metabolic stability and hydrogen-bonding capacity—with a flexible aminoethyl side chain and a polar acetamide group.

Properties

Molecular Formula |

C8H14N4O2 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

2-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylacetamide |

InChI |

InChI=1S/C8H14N4O2/c1-12(2)8(13)5-6-10-7(3-4-9)14-11-6/h3-5,9H2,1-2H3 |

InChI Key |

UZZYYMVGGLVTST-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CC1=NOC(=N1)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide typically involves the formation of the oxadiazole ring followed by the introduction of the aminoethyl and dimethylacetamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrile with hydrazine can form the oxadiazole ring, which is then functionalized with the aminoethyl and dimethylacetamide groups through subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. For instance:

- Selectivity Against Cancer Cell Lines : Compounds similar to 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide have shown selective cytotoxicity against various cancer cell lines. In vitro evaluations indicated that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 and HeLa .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the disruption of cellular processes related to DNA replication and cell cycle regulation. For example, some derivatives have been shown to arrest the cell cycle at the G0-G1 phase .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are also noteworthy:

- Targeting Pathogenic Bacteria : Modifications to the oxadiazole structure have resulted in compounds that effectively target gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. These compounds demonstrate activity while maintaining low permeability across cell membranes .

- Inhibition of Enzymatic Activity : Some studies have indicated that oxadiazole derivatives can inhibit enzymes critical for bacterial survival, contributing to their antimicrobial efficacy .

Enzyme Inhibition

Enzyme inhibition is another significant application area for 1,2,4-oxadiazole derivatives:

- Histone Deacetylase Inhibition : Certain 1,2,4-oxadiazoles have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. These compounds can inhibit HDAC activity at low concentrations and may be explored further for their potential in cancer therapy .

Table 1: Summary of Biological Activities of Oxadiazole Derivatives

Mechanism of Action

The mechanism of action of 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Structural Analogues

N-(3-Chlorophenyl)-2-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide (CAS: 915925-69-8)

- Structure: Replaces the aminoethyl group with a 3-fluorophenyl substituent and incorporates a 3-chlorophenylacetamide.

- Molecular Weight : 331.73 g/mol (vs. target compound’s ~246.3 g/mol, assuming hydrochloride form in ).

- Lacks the dimethylamino group, which may limit its ability to participate in charge-based interactions with biological targets .

2-Chloro-N-(5-Phenyl-[1,3,5]-oxadiazol-2-yl)-Acetamide

- Structure : Features a 1,3,4-oxadiazole ring substituted with phenyl and chloroacetamide groups.

- Synthesis: Produced via refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine, contrasting with the target compound’s likely multi-step synthesis involving aminoethylation .

- Activity: Chloroacetamide derivatives are often associated with alkylating properties, which may confer cytotoxicity absent in the target compound’s aminoethylated structure .

2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives

- Structure : Replaces oxadiazole with a triazole ring and introduces a furan moiety.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | N-(3-Chlorophenyl)-2-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide | 2-Chloro-N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-Acetamide |

|---|---|---|---|

| Molecular Weight | ~246.3 (HCl salt) | 331.73 | 251.68 |

| LogP (Predicted) | ~1.2 | ~3.5 | ~2.8 |

| Hydrogen Bond Donors | 2 | 1 | 1 |

| Hydrogen Bond Acceptors | 5 | 5 | 4 |

Key Observations :

- The target compound’s aminoethyl group and dimethylacetamide likely improve solubility (lower LogP) compared to halogenated phenyl analogs, favoring oral bioavailability .

- Higher hydrogen-bonding capacity may enhance target engagement in polar binding pockets.

Biological Activity

The compound 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an oxadiazole ring, which is known for its biological activity, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, modifications to the oxadiazole structure have led to compounds that exhibit significant activity against various bacterial pathogens. One study reported that specific analogues retained efficacy against multidrug-resistant strains while demonstrating poor permeability in intestinal models, suggesting potential for gastrointestinal applications .

Anticancer Activity

Research into the anticancer potential of oxadiazole derivatives has shown promising results. A series of substituted 1,2,4-oxadiazoles demonstrated moderate to high cytotoxicity against multiple cancer cell lines. For example, compounds derived from oxadiazole scaffolds exhibited IC50 values ranging from 0.11 µM to 48.37 µM across different cell lines, indicating their potential as anticancer agents .

The mechanisms by which oxadiazole derivatives exert their biological effects are multifaceted. They may interact with cellular targets such as enzymes involved in DNA replication or signal transduction pathways. Specific studies have indicated that certain oxadiazoles can act as inhibitors of topoisomerase II and other critical enzymes in cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

In a recent study focusing on gastrointestinal pathogens, a modified oxadiazole derivative was found to effectively inhibit Clostridioides difficile and Enterococcus faecium. The compound's design included quaternary ammonium functionalities to enhance its antimicrobial properties while minimizing systemic absorption .

Case Study 2: Anticancer Potential

Another investigation assessed a series of 1,2,4-oxadiazole derivatives against various cancer cell lines including HCT-116 and PC-3. Compounds within this series showed IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, suggesting that structural modifications could lead to more potent anticancer agents .

Table 1: Biological Activity of Selected Oxadiazole Derivatives

Q & A

Q. What are the optimized synthetic routes for 2-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting with substituted oxadiazoles. For example, chloroacetyl chloride is reacted with amino-oxadiazole intermediates under reflux in solvents like dioxane or toluene/water mixtures, using bases such as triethylamine to neutralize HCl byproducts . Key parameters include:

- Temperature : Reflux (~85–90°C) ensures activation of chloroacetyl chloride.

- Solvent choice : Polar aprotic solvents (DMF, dioxane) enhance nucleophilic substitution .

- Purification : Crude products are crystallized from ethanol or pet-ether, with yields ranging 60–85% depending on substituents .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- TLC monitoring : Hexane:ethyl acetate (9:1) or similar solvent systems track reaction progress .

- Spectroscopy :

- ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups in N,N-dimethylacetamide at δ ~2.9–3.1 ppm) .

- Mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ ~254.1 g/mol) .

- Elemental analysis : Carbon/nitrogen ratios ensure stoichiometric accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for oxadiazole-acetamide derivatives?

Methodological Answer: Discrepancies in reported activities (e.g., anti-inflammatory vs. anticancer) often arise from:

- Structural nuances : Minor substituent changes (e.g., thiophene vs. phenyl groups) alter binding to targets like IDO1 enzymes or serotonin receptors .

- Assay variability : Standardize in vitro models (e.g., use identical cell lines like HT-29 for cytotoxicity) .

- Dose-response validation : Replicate studies with purified enantiomers to rule out racemic mixture effects .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- Molecular docking : Simulate interactions with targets (e.g., IDO1 or 5-HT receptors) using software like AutoDock Vina . Focus on oxadiazole’s electron-deficient ring for π-π stacking .

- ADMET prediction : Tools like SwissADME predict logP (~2.5–3.5) and solubility (<10 µg/mL), highlighting the need for prodrug strategies to improve bioavailability .

Q. What analytical challenges arise in quantifying metabolic stability of this compound, and how are they addressed?

Methodological Answer:

- LC-MS/MS pitfalls : Oxadiazole’s polarity causes poor retention on C18 columns. Use HILIC columns with acetonitrile/ammonium formate buffers .

- Metabolite identification : Incubate with liver microsomes (human/rat) and track N-dealkylation (loss of dimethylacetamide) or oxadiazole ring oxidation .

Method Development & Validation

Q. How should researchers optimize HPLC methods for separating stereoisomers of this compound?

Methodological Answer:

- Chiral columns : Use amylose- or cellulose-based CSPs (e.g., Chiralpak IA/IB) with mobile phases like hexane:isopropanol (90:10) + 0.1% TFA .

- Detection : UV at 254 nm (oxadiazole absorption) with a 1.0 mL/min flow rate .

Q. What safety protocols are critical during large-scale synthesis due to hazardous intermediates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.